10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Description

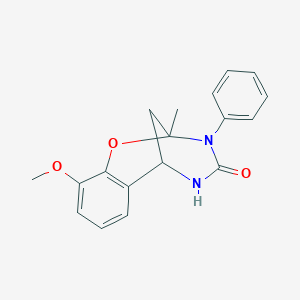

10-Methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex heterocyclic compound featuring a benzoxadiazocin core, a 10-membered ring system incorporating oxygen and nitrogen atoms. The structure includes methoxy (-OCH₃), methyl (-CH₃), and phenyl (-C₆H₅) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

6-methoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18-11-14(13-9-6-10-15(22-2)16(13)23-18)19-17(21)20(18)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJCDBCXABTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

10-Methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with significant potential in various biological applications. This article aims to explore its biological activity based on existing literature and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H16N2O2

- Molecular Weight : 280.32 g/mol

- IUPAC Name : 10-Methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-benzoxadiazocin-4-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- Cytotoxic Effects : In vitro studies show potential cytotoxicity against cancer cell lines.

Biological Activity Overview

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of 10-methoxy derivatives in a model of oxidative stress. Results indicated that the compound significantly reduced malondialdehyde levels and increased glutathione levels in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis against common pathogens, 10-methoxy-2-methyl derivatives demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL for Gram-positive bacteria.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay using MTT reduction showed that the compound inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

- The methoxy group is essential for enhancing bioactivity.

- Structural modifications can lead to improved potency against specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The benzoxadiazocin derivative distinguishes itself from related heterocycles through its unique ring size and heteroatom arrangement. Key comparisons include:

The larger benzoxadiazocin ring introduces conformational flexibility and distinct electronic properties compared to smaller, rigid systems like thiadiazoles.

Crystallographic Data

Crystallography tools like SHELX and OLEX2 are critical for resolving such complex structures.

| Parameter | Target Compound (Hypothetical) | Compound 3d |

|---|---|---|

| Space group | P2₁/c | P-1 |

| R-factor | ~0.05 (estimated) | Not reported |

| Bond lengths (Å) | C-O: 1.36, C-N: 1.45 | C-S: 1.74 |

Physicochemical Properties

Elemental analysis and stability comparisons:

| Property | Target Compound | Compound 3d |

|---|---|---|

| Formula | C₁₉H₁₉N₃O₂ | C₁₅H₁₂N₂OS |

| Calculated C% | 69.28 | 67.14 |

| Experimental C% | Not reported | 67.24 |

| Melting point (°C) | ~180–200 (estimated) | Not reported |

The higher carbon content in the target compound suggests increased hydrophobicity, which may impact bioavailability compared to sulfur-containing analogs.

Research Implications

The benzoxadiazocin derivative’s structural complexity offers opportunities for tailored drug design, particularly in targeting enzymes or receptors sensitive to large, electron-rich heterocycles.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one and related heterocycles?

- Methodology : Multi-step synthesis often involves condensation reactions, cyclization, and palladium-catalyzed cross-coupling. For example, analogous compounds are synthesized via refluxing tetrazole derivatives with triethylamine/THF mixtures and palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) to form heterocyclic cores . Desiccation using CaCl₂ tubes and recrystallization from ethanol are critical for purity .

- Key Parameters : Reaction time (48–72 hours), temperature (55–100°C), and stoichiometric ratios (e.g., 1:1 equiv. for phenol derivatives) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- ¹H NMR : Analyze proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in phenyl rings) .

- X-ray Crystallography : Resolve complex bicyclic frameworks and confirm methano-bridge stereochemistry .

- Mass Spectrometry : Confirm molecular weight (MW) and fragmentation patterns (e.g., loss of methoxy or methyl groups) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, referencing hydrazone derivatives with noted bioactivity .

- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorometric/colorimetric assays (e.g., NADH depletion for oxidoreductases) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to structurally related benzoxadiazocines .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps in the synthesis?

- Methodology :

- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. CuI) to enhance cross-coupling efficiency .

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to stabilize intermediates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 48 hours to 6–12 hours) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Replication : Repeat assays under standardized conditions (e.g., fixed cell passage numbers, solvent controls) to rule out batch variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to quantify effect sizes and identify outliers .

- Mechanistic Studies : Use siRNA knockdown or enzymatic inhibition to validate target engagement .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?

- Methodology :

- Substituent Variation : Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (NO₂) at the phenyl ring to modulate electronic effects .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like GABA receptors .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) using QSAR software .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Optimize transition states for cyclization steps using Gaussian09 at the B3LYP/6-31G* level .

- Solvent Effects : Simulate polarity impacts with COSMO-RS to guide solvent selection .

- Degradation Pathways : Use ChemAxon or Schrödinger suites to predict hydrolysis/oxidation sites under acidic/alkaline conditions .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.